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Compound of Interest

Compound Name: Reactive Red 4

Cat. No.: B097997 Get Quote

Introduction

Reactive Red 4, also known as Procion Red HE-3B, is a synthetic triazine dye that serves as a

robust and versatile pseudo-affinity ligand in protein purification. Due to its chemical structure,

which mimics the nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine

dinucleotide phosphate (NADP) cofactors, Reactive Red 4 exhibits a broad affinity for a variety

of enzymes, most notably dehydrogenases. This interaction makes it an excellent tool for

affinity chromatography, allowing for the selective capture and purification of these enzymes

from complex biological mixtures such as cell lysates or tissue homogenates.

The principle of this technique lies in the specific, yet reversible, binding of the dehydrogenase

to the dye, which is covalently immobilized on an inert chromatography matrix like agarose.

After loading the crude protein sample, non-binding proteins are washed away. The target

dehydrogenase is then eluted by altering the buffer conditions to disrupt the enzyme-dye

interaction, typically by increasing the ionic strength or by introducing a competing molecule,

such as the free cofactor (NAD⁺/NADH or NADP⁺/NADPH) or a substrate. Kinetic studies have

shown that Procion Red competitively inhibits various hydrogenases with respect to their

electron carriers (NAD, Methylene Blue), indicating a specific interaction with the catalytic

centers of these enzymes[1].

Key Advantages:

High Capacity: Dye-ligand matrices generally offer a high protein-binding capacity compared

to biological affinity ligands. The capacity of Procion Red HE-3B-Sepharose for several
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dehydrogenases was found to be optimal at a ligand concentration of approximately 70 nmol

per mL of gel.

Cost-Effectiveness: Synthetic dyes are significantly less expensive than biological ligands

like antibodies or nucleotide cofactors.

Stability and Reusability: The covalent linkage of the dye to the matrix results in a stable and

durable resin that can withstand multiple cycles of use and regeneration with minimal ligand

leakage.

Selectivity: Procion Red HE-3B columns have been shown to retard NADP⁺-dependent

dehydrogenases more effectively than NAD⁺-dependent dehydrogenases, offering a degree

of selectivity in purification strategies.

Quantitative Data Summary
The use of Reactive Red 4 (Procion Red HE-3B) agarose has been successfully applied to the

purification of various dehydrogenases, demonstrating good yields and purification factors.
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Experimental Protocols
Protocol 1: Immobilization of Reactive Red 4 on Agarose
Beads
This protocol describes the covalent coupling of Reactive Red 4 dye to a cross-linked agarose

matrix.

Materials:

Cross-linked Agarose Beads (e.g., Sepharose CL-6B)

Reactive Red 4 (Procion Red HE-3B)

Sodium Carbonate (Na₂CO₃)
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Sodium Chloride (NaCl)

Acetone

Distilled Water

Sintered Glass Funnel

Reaction Vessel with Shaker/Rotator

Methodology:

Matrix Activation:

Wash 100 mL of settled agarose beads with 5 volumes of distilled water on a sintered

glass funnel.

Suspend the washed beads in 100 mL of distilled water in a reaction vessel.

Dye Solution Preparation:

In a separate container, prepare a 1% (w/v) solution of Reactive Red 4 in distilled water.

For example, dissolve 2 g of dye in 200 mL of water.

Coupling Reaction:

Add the dye solution to the agarose slurry in the reaction vessel.

Add NaCl to a final concentration of 20% (w/v) to facilitate dye binding. For the combined

volume, this would be approximately 60 g of NaCl for a 300 mL total volume.

Stir the mixture gently for 10-15 minutes.

Initiate the covalent coupling by adding solid Na₂CO₃ to a final concentration of 2% (w/v)

(approximately 6 g). This will raise the pH to alkaline conditions required for the reaction.

Seal the vessel and incubate on a shaker or end-over-end rotator at room temperature

(20-25°C) for 48 hours.
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Washing the Matrix:

After incubation, transfer the slurry to a sintered glass funnel and wash extensively with

distilled water until the filtrate is colorless.

Wash the beads with 5-10 volumes of a high ionic strength buffer (e.g., 1 M NaCl in 50

mM Tris-HCl, pH 8.0) to remove any non-covalently bound dye.

Finally, wash with 5-10 volumes of distilled water.

Storage:

Store the Reactive Red 4-Agarose beads at 4°C in a storage buffer containing a

bacteriostatic agent (e.g., 20% ethanol or 0.02% sodium azide).

Protocol 2: Purification of Dehydrogenase using
Reactive Red 4-Agarose
This protocol provides a general procedure for the affinity purification of a dehydrogenase

enzyme.

Materials:

Reactive Red 4-Agarose slurry (prepared as in Protocol 1 or commercially available)

Chromatography Column

Clarified cell lysate or partially purified protein sample

Binding/Equilibration Buffer: 20 mM Tris-HCl, pH 7.5

Wash Buffer: 20 mM Tris-HCl, 0.5 M NaCl, pH 7.5

Elution Buffers (choose one or use in sequence):

Salt Gradient Elution: Binding Buffer with a linear gradient of 0 to 1.5 M NaCl.

Cofactor Elution: Binding Buffer containing 5-10 mM NAD⁺ or NADP⁺.
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Specific Elution (for Malate Dehydrogenase): Binding Buffer containing 1 mM NAD⁺ and 5

mM L-malate[2].

Regeneration Buffer: 2 M NaCl in Binding Buffer.

Storage Buffer: 20% Ethanol.

Methodology:

Column Packing and Equilibration:

Pack a chromatography column with the Reactive Red 4-Agarose slurry to the desired

bed volume.

Equilibrate the column by washing with 5-10 column volumes (CV) of Binding/Equilibration

Buffer until the pH and conductivity of the effluent match the buffer.

Sample Application:

Ensure the protein sample is in a buffer compatible with the Binding Buffer (e.g., via

dialysis or buffer exchange). The sample should have low ionic strength to ensure efficient

binding.

Apply the clarified sample to the column at a flow rate that allows for sufficient residence

time (e.g., 0.5-1.0 mL/min for a 10 mL column).

Washing:

Wash the column with 5-10 CV of Binding/Equilibration Buffer to remove proteins that do

not bind to the matrix.

(Optional) Perform a more stringent wash with 3-5 CV of Wash Buffer (containing 0.5 M

NaCl) to remove non-specifically bound proteins.

Re-equilibrate the column with 3-5 CV of Binding/Equilibration Buffer.

Elution:
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Elute the bound dehydrogenase using the chosen elution strategy.

Salt Gradient: Apply a linear gradient of NaCl (e.g., 0-1.5 M) over 10-20 CV.

Cofactor Elution: Apply the Cofactor Elution buffer as a step gradient. The target protein

should elute specifically.

Collect fractions throughout the elution process.

Analysis of Fractions:

Monitor the protein content of the fractions by measuring absorbance at 280 nm.

Perform an enzyme activity assay on the fractions to identify those containing the active

dehydrogenase.

Analyze the purity of the pooled active fractions using SDS-PAGE.

Column Regeneration and Storage:

Wash the column with 3-5 CV of Regeneration Buffer (2 M NaCl) to strip any remaining

bound proteins.

Wash with 5-10 CV of distilled water.

Prepare the column for storage by flushing with 3-5 CV of Storage Buffer (20% ethanol).

Store at 4°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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